Bienvenue dans la boutique en ligne BenchChem!

1-(Azetidin-3-YL)piperidin-4-OL

Fragment-Based Drug Discovery Fsp3 3D Fragments

1-(Azetidin-3-yl)piperidin-4-ol is a saturated, sp³-rich heterocyclic building block comprising an azetidine ring linked via its 3-position to the nitrogen of a 4-hydroxypiperidine moiety. With a molecular weight of 156.23 g·mol⁻¹, a calculated LogP of –0.97, and an Fsp³ value of 1.0, it exemplifies the class of low-molecular-weight, three-dimensionally complex fragments that are increasingly prioritized in fragment-based drug discovery (FBDD) campaigns targeting challenging protein–protein interactions and CNS targets.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 178311-52-9
Cat. No. B062220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-YL)piperidin-4-OL
CAS178311-52-9
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2CNC2
InChIInChI=1S/C8H16N2O/c11-8-1-3-10(4-2-8)7-5-9-6-7/h7-9,11H,1-6H2
InChIKeyIHGNBJWWDCIHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-YL)piperidin-4-OL (CAS 178311-52-9) – Chemical Class and Procurement Baseline


1-(Azetidin-3-yl)piperidin-4-ol is a saturated, sp³-rich heterocyclic building block comprising an azetidine ring linked via its 3-position to the nitrogen of a 4-hydroxypiperidine moiety . With a molecular weight of 156.23 g·mol⁻¹, a calculated LogP of –0.97, and an Fsp³ value of 1.0, it exemplifies the class of low-molecular-weight, three-dimensionally complex fragments that are increasingly prioritized in fragment-based drug discovery (FBDD) campaigns targeting challenging protein–protein interactions and CNS targets . The compound contains two secondary amine sites (azetidine NH, piperidine after potential deprotection) and a hydroxyl group, offering three distinct vectors for parallel or sequential chemical elaboration .

Why 1-(Azetidin-3-YL)piperidin-4-OL Cannot Be Replaced by Generic Analogs in Medicinal Chemistry Programs


Superficially similar azetidine–piperidine building blocks such as 1-(piperidin-4-yl)azetidin-3-ol (the regioisomer) or simple 4-hydroxypiperidine share individual functional groups but critically differ in the connectivity and spatial orientation of their nitrogen atoms and the hydroxyl group. In 1-(azetidin-3-yl)piperidin-4-ol, the azetidine is connected via its 3-position (not the 1-position) to the piperidine nitrogen, placing the azetidine NH and the piperidine 4-OH on opposite sides of the saturated scaffold . This specific arrangement creates a unique exit-vector geometry that directly impacts the three-dimensional shape of final lead compounds, as evidenced by the patent-protected use of this exact scaffold in IRAK4 inhibitors (US11958831) where subtle changes in linker geometry abolish potency [1]. Generic substitution with regioisomers or mono-heterocyclic fragments therefore risks disrupting critical binding interactions and necessitates costly re-optimization of structure–activity relationships.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 1-(Azetidin-3-YL)piperidin-4-OL


Sp³ Character (Fsp³ = 1.0) vs. Industry Averages for Fragment Collections

1-(Azetidin-3-yl)piperidin-4-ol possesses an Fsp³ value of 1.0, indicating that every carbon atom in the molecule is sp³-hybridized . This represents complete saturation, exceeding the typical Fsp³ range of 0.4–0.6 observed for average flat heteroaromatic fragments commonly stocked in commercial screening libraries. High Fsp³ correlates with improved aqueous solubility, lower promiscuity, and superior clinical developability for CNS and anti-infective targets [1]. The compound's three-dimensional character is a direct consequence of the azetidine–piperidine connectivity, which cannot be replicated by simpler piperidine or azetidine mono-heterocycles.

Fragment-Based Drug Discovery Fsp3 3D Fragments CNS Drug Design

Regioisomeric Differentiation: Azetidin-3-yl vs. Piperidin-4-yl Connectivity in IRAK4 Inhibitor Potency

The 1-(azetidin-3-yl)piperidin-4-ol scaffold, when elaborated to an N-acetylpiperidinyl-azetidinyl-pyrazole-picolinamide derivative in US11958831 (Example 19), achieves an IC₅₀ of 1.90 nM against IRAK4 [1]. This scaffold positions the azetidine NH exocyclic to the piperidine ring. In contrast, the regioisomeric scaffold 1-(piperidin-4-yl)azetidin-3-ol would position the piperidine exocyclic to azetidine, altering the vector angle at the point of attachment by approximately 109° (tetrahedral geometry). While a direct matched-pair comparison for the free base building blocks is not publicly available, the patent SAR from US11958831 demonstrates that variants modifying the azetidine–piperidine linker region exhibit >100-fold shifts in IC₅₀ [2]. This indicates that the specific connectivity of the 1-(azetidin-3-yl)piperidine core is a determinant of biochemical potency.

IRAK4 Inhibitors Kinase Drug Discovery Scaffold Geometry Structure–Activity Relationship

Scaffold Versatility: Three Orthogonal Functionalization Vectors vs. Mono- or Di-Functional Alternates

1-(Azetidin-3-yl)piperidin-4-ol provides three chemically distinguishable functional groups for sequential derivatization: the azetidine secondary amine (pKa ~8–9), the piperidine tertiary amine (which can be deprotected to a secondary amine if initially Boc-protected), and the secondary alcohol at the piperidine 4-position . This compares favorably with simpler alternatives: 4-hydroxypiperidine offers only two functional groups (one amine, one alcohol), while azetidine-3-ol offers two (one amine, one alcohol). The presence of three orthogonal handles enables simultaneous exploration of three diversity vectors in parallel library synthesis or DNA-encoded library (DEL) construction, increasing the theoretical library size exponentially: n × m × p compounds from three diversity sets, vs. n × m from two-vector building blocks [1].

Parallel Synthesis DNA-Encoded Libraries Chemical Biology Building Block Utility

Highest-Impact Application Scenarios for 1-(Azetidin-3-YL)piperidin-4-OL Based on Quantitative Evidence


IRAK4-Targeted Kinase Inhibitor Lead Optimization

Medicinal chemistry teams prosecuting IRAK4 inhibitors for autoimmune or inflammatory diseases should procure this building block to access the 1-(azetidin-3-yl)piperidine scaffold geometry that has delivered potent leads (IC₅₀ = 1.90 nM) in US11958831 [1]. The scaffold's three functionalization vectors allow parallel exploration of the pyrazole (via azetidine N-alkylation), the picolinamide (via piperidine N-acylation), and the hydroxyl group (via etherification or oxidation) to fine-tune pharmacokinetic properties without altering the core geometry . Substituting an incorrect regioisomer at this stage would require repeating the entire hit-to-lead campaign.

3D-Focused Fragment Library Expansion for Challenging Targets

Fragment-based screening groups aiming to increase the three-dimensionality of their fragment collections should prioritize this compound due to its Fsp³ value of 1.0, indicating complete carbon saturation [1]. With a molecular weight of 156.23 g·mol⁻¹, it sits well within the Rule-of-Three guidelines for fragments (MW < 300), while its two hydrogen-bond donors and three acceptors provide balanced polarity for detecting weak but specific binding interactions in biophysical assays (SPR, NMR, or X-ray crystallography) . Its LogP of –0.97 further suggests excellent aqueous solubility, minimizing aggregation artifacts in screening.

DNA-Encoded Library (DEL) Synthesis Featuring Three-Cycle Diversity

DEL production groups seeking building blocks that support three sequential cycles of DNA-compatible chemistry should employ this compound. The azetidine NH, the piperidine N (after appropriate protection/deprotection), and the 4-hydroxyl group each represent a unique reactive site compatible with established DEL reaction protocols (amine acylation, reductive amination, and alcohol acylation or oxidation, respectively) [1]. This three-cycle capability enables the creation of libraries with theoretical diversity of n × m × p members, significantly expanding chemical space coverage compared to di-functional building blocks that limit libraries to two diversity cycles .

JAK1 Inhibitor Scaffold Exploration and Incyte Patent Landscape Analysis

Organizations active in the JAK1 inhibitor space should procure this compound as a reference scaffold to map the intellectual property landscape. The piperidin-4-yl azetidine chemotype is the subject of extensive patent filings by Incyte Corporation for JAK1 inhibition [1]. While the Incyte patents predominantly claim 1-(piperidin-4-yl)azetidine derivatives (the regioisomer), the 1-(azetidin-3-yl)piperidine scaffold represented by this compound offers a distinct topological isomer that may enable freedom-to-operate design strategies. Quantitative comparisons of the two scaffolds in JAK1 enzymatic assays would be required to establish potency differences conclusively.

Quote Request

Request a Quote for 1-(Azetidin-3-YL)piperidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.